

PSB-0739 supplier and purchasing information

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Compound of Interest

Compound Name: PSB-0739

Cat. No.: B10772090

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PSB-0739: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **PSB-0739**, a potent and selective antagonist of the P2Y₁₂ receptor. This document outlines its procurement, key technical data, mechanism of action, and detailed experimental protocols for its characterization.

Supplier and Purchasing Information

PSB-0739 is available from several reputable suppliers of research chemicals. Researchers should always request a certificate of analysis to ensure the purity and quality of the compound.

Supplier	Website	Notes
Tocris Bioscience	--INVALID-LINK--	A well-established supplier of high-purity life science reagents.
MedchemExpress	--INVALID-LINK--	Offers a wide range of bioactive small molecules for research.
Probechem Biochemicals	--INVALID-LINK--	Specializes in chemical probes and inhibitors for life science research.
R&D Systems	--INVALID-LINK--	A brand of Bio-Techne, offering a broad portfolio of research reagents.
AbMole BioScience	--INVALID-LINK--	A global supplier of chemical and biological research products.
Biosynth	--INVALID-LINK--	Provides a range of chemical and biological products for research and diagnostics.
Fisher Scientific	--INVALID-LINK--	A major distributor of scientific products, including those from Tocris Bioscience.

Technical Data

A summary of the key physicochemical and pharmacological properties of **PSB-0739** is provided below.

Property	Value	Reference
Chemical Name	1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulphophenyl]amino]-2-anthracenesulfonic acid sodium salt	[1]
Molecular Formula	C ₂₆ H ₁₇ N ₃ Na ₂ O ₈ S ₂	[1]
Molecular Weight	609.54 g/mol	[1]
CAS Number	1052087-90-7	[1]
Purity	≥95% (typically assessed by HPLC)	[1]
Solubility	Soluble in water (up to 25 mM)	[1]
Storage	Store at room temperature, desiccated. For stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months.	[2]
Mechanism of Action	Competitive antagonist of the P2Y ₁₂ receptor.	[2][3]
K _i	24.9 nM for the human P2Y ₁₂ receptor	[2][3]
pA ₂	9.8 for the human P2Y ₁₂ receptor	[2][3]

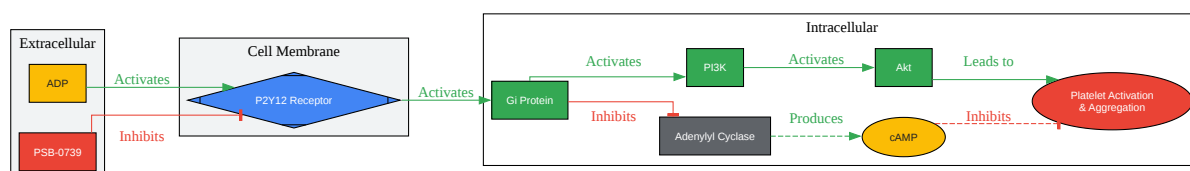
Mechanism of Action and Signaling Pathway

PSB-0739 is a non-nucleotide competitive antagonist of the P2Y₁₂ receptor, a G protein-coupled receptor (GPCR) primarily coupled to the G_i alpha subunit. The binding of the endogenous agonist, adenosine diphosphate (ADP), to the P2Y₁₂ receptor initiates a signaling cascade that is crucial for platelet activation and aggregation. **PSB-0739** blocks this process by preventing ADP from binding to the receptor.

The downstream signaling of the P2Y₁₂ receptor involves several key steps:

- **Inhibition of Adenylyl Cyclase:** Upon activation, the G_i alpha subunit of the G protein dissociates and inhibits the enzyme adenylyl cyclase.^[1] This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).^[1]
- **PI3K/Akt Pathway Activation:** The $\beta\gamma$ subunits of the G protein activate the Phosphoinositide 3-kinase (PI3K) pathway. This leads to the phosphorylation and activation of Akt (also known as Protein Kinase B).
- **Platelet Aggregation:** The culmination of these signaling events is the activation of the glycoprotein IIb/IIIa receptors on the platelet surface, leading to fibrinogen binding and subsequent platelet aggregation.

By inhibiting the initial step of ADP binding, **PSB-0739** effectively blocks this entire signaling cascade, thereby preventing platelet activation and aggregation.



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P2Y₁₂ Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of **PSB-0739**.

Platelet Aggregation Assay

This assay measures the ability of **PSB-0739** to inhibit ADP-induced platelet aggregation in vitro.

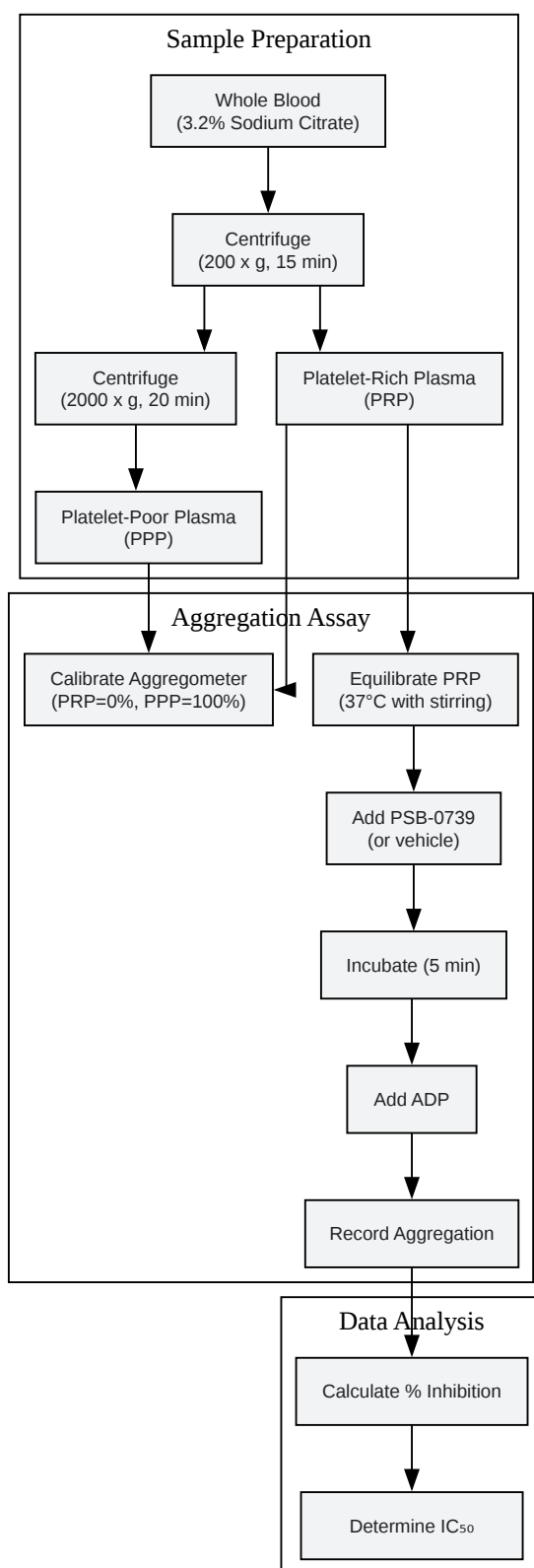
Materials:

- Freshly drawn human blood in 3.2% sodium citrate tubes.
- **PSB-0739** stock solution (e.g., 10 mM in water).
- Adenosine diphosphate (ADP) stock solution (e.g., 1 mM in saline).
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- Light transmission aggregometer.

Procedure:

- Preparation of PRP and PPP:
 - Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
 - Transfer the PRP to a new tube.
 - Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
- Assay Setup:
 - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
 - Add PRP to the aggregometer cuvettes and allow to equilibrate at 37°C with stirring.
- Inhibition with **PSB-0739**:
 - Add various concentrations of **PSB-0739** (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control to the PRP and incubate for 5 minutes.
- Induction of Aggregation:
 - Add a submaximal concentration of ADP (e.g., 5-10 µM) to induce platelet aggregation.

- Data Analysis:
 - Record the change in light transmission over time.
 - Calculate the percentage of inhibition of aggregation for each concentration of **PSB-0739** compared to the vehicle control.
 - Determine the IC₅₀ value of **PSB-0739**.



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Platelet Aggregation Assay Workflow

Calcium Mobilization Assay

This assay measures the ability of **PSB-0739** to block the ADP-induced increase in intracellular calcium concentration in platelets or cell lines expressing the P2Y₁₂ receptor.

Materials:

- Isolated human platelets or a suitable cell line (e.g., CHO-K1) stably expressing the human P2Y₁₂ receptor.
- **PSB-0739** stock solution.
- ADP stock solution.
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
- Fluorescence plate reader with automated injection capabilities.

Procedure:

- Cell Preparation and Dye Loading:
 - For adherent cells, seed them in a 96-well black-walled, clear-bottom plate and grow to confluence.
 - For suspension cells (like platelets), adjust the cell density as required.
 - Prepare a loading buffer containing the calcium dye (e.g., 2 μ M Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.
 - Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
 - Wash the cells with HBSS to remove excess dye.
- Assay Performance:

- Place the plate in the fluorescence plate reader and allow it to equilibrate.
- Add various concentrations of **PSB-0739** or vehicle to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
- Measure the baseline fluorescence.
- Inject ADP to a final concentration that elicits a submaximal response.
- Immediately begin recording the fluorescence intensity over time.
- Data Analysis:
 - Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
 - Normalize the data to the response of the vehicle control.
 - Determine the IC₅₀ value of **PSB-0739**.

Adenylyl Cyclase Activity Assay

This assay determines the effect of **PSB-0739** on the ADP-mediated inhibition of adenylyl cyclase activity.

Materials:

- Platelet membranes or membranes from cells expressing the P2Y₁₂ receptor.
- **PSB-0739** stock solution.
- ADP stock solution.
- Forskolin (an adenylyl cyclase activator).
- ATP.
- cAMP standard.

- cAMP enzyme immunoassay (EIA) kit or other method for cAMP quantification.

Procedure:

- Assay Setup:
 - In a reaction tube, combine the cell membranes, **PSB-0739** or vehicle, and ADP.
 - Pre-incubate for 10 minutes at 30°C.
- Enzyme Reaction:
 - Initiate the reaction by adding a mixture of ATP and Forskolin.
 - Incubate for 10-15 minutes at 30°C.
 - Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) and boiling for 3-5 minutes.
- cAMP Quantification:
 - Centrifuge the tubes to pellet the precipitated protein.
 - Measure the cAMP concentration in the supernatant using a cAMP EIA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the amount of cAMP produced in each sample.
 - Determine the percentage of inhibition of the forskolin-stimulated adenylyl cyclase activity by ADP in the presence and absence of **PSB-0739**.

Western Blot Analysis of Akt Phosphorylation

This method is used to assess the effect of **PSB-0739** on the downstream signaling of the P2Y12 receptor by measuring the phosphorylation of Akt.

Materials:

- Isolated human platelets or a suitable cell line.
- **PSB-0739** stock solution.
- ADP stock solution.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt.
- HRP-conjugated secondary antibody.
- SDS-PAGE gels and blotting equipment.
- Chemiluminescent substrate.
- Imaging system.

Procedure:

- Cell Treatment and Lysis:
 - Treat platelets or cells with **PSB-0739** or vehicle for a specified time.
 - Stimulate the cells with ADP for a short period (e.g., 5-10 minutes).
 - Lyse the cells with ice-cold lysis buffer.
 - Determine the protein concentration of the lysates.
- SDS-PAGE and Western Blotting:
 - Separate the protein lysates by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Antibody Incubation:

- Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
- Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
 - Strip the membrane and re-probe with an antibody against total Akt as a loading control.
 - Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Conclusion

PSB-0739 is a valuable research tool for studying the P2Y₁₂ receptor's role in health and disease. Its high potency and selectivity make it a standard antagonist for in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to effectively characterize its pharmacological properties and investigate its effects on P2Y₁₂-mediated signaling pathways. As with any research compound, it is imperative to source **PSB-0739** from a reputable supplier and to perform appropriate validation experiments.

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References

- 1. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
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